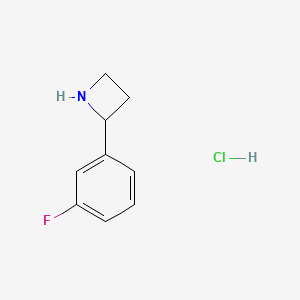

2-(3-Fluorophenyl)azetidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azetidines has been a topic of research. One method involves a visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

2-(3-Fluorophenyl)azetidine hydrochloride is a key compound in the synthesis of various chemically and medicinally significant molecules. It has been involved in the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, showcasing its role in creating compounds with potential medicinal applications, such as antioxidant effects compared to ascorbic acid (Nagavolu et al., 2017).

Heterocyclic Chemistry

The compound has been recognized in the study of azaheterocycles, like azetidines and azetidin-2-ones, which are notable for their thermal stability and reactivity with electrophiles and nucleophiles. These properties make them valuable in synthesizing a diverse range of heterocyclic compounds with various applications in medicinal chemistry (Singh et al., 2008).

Fluorescence and Imaging Applications

The molecule plays a critical role in the field of fluorescence and imaging. Its derivatives have been used to create highly fluorescent probes capable of distinguishing between structurally similar organic liquids, demonstrating potential in solvatochromic probes for distinguishing complex mixtures in analytical chemistry applications (Liu et al., 2016). Furthermore, azetidine derivatives have shown promise in enhancing the photostability and brightness of fluorophores, useful for advanced fluorescence microscopy and imaging (Grimm et al., 2016).

Biochemical Sensing and Imaging

Derivatives of this compound have been utilized to design fluorophores for biochemical sensing and imaging. These fluorophores have been specifically crafted to interact with anionic surfaces, allowing for the monitoring of biological processes and the detection of contaminants, reflecting their potential in environmental monitoring and medical diagnostics (Wang et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2-(3-fluorophenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-9;/h1-3,6,9,11H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDJWJBTBUITKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC(=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

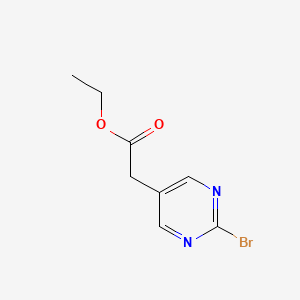

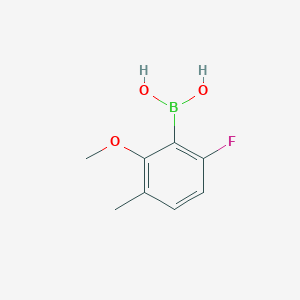

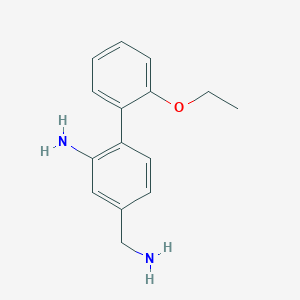

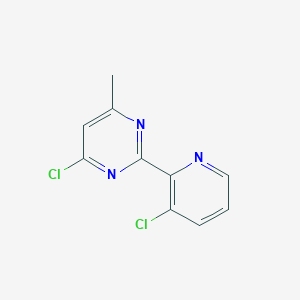

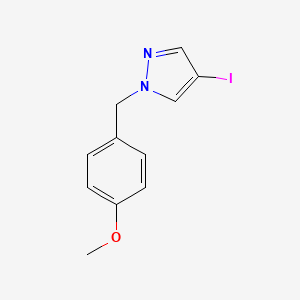

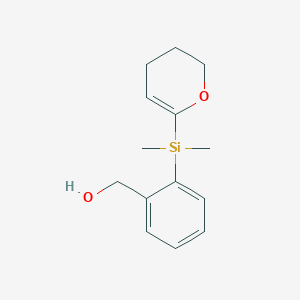

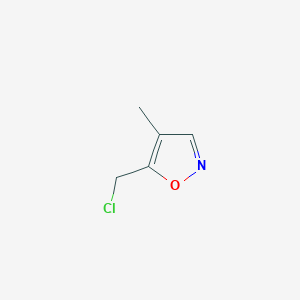

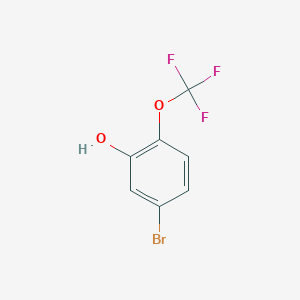

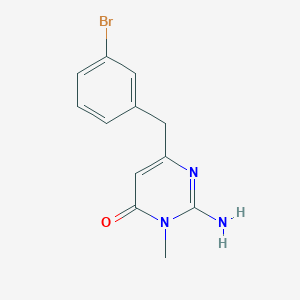

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.